Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid
Description
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid (CAS 3813-52-3), also known as 5-norbornene-2,3-dicarboxylic acid, is a bicyclic compound featuring a norbornene backbone with two carboxylic acid groups at the 2- and 3-positions. Its rigid, strained structure confers unique reactivity, making it valuable in polymer chemistry, organic synthesis, and materials science. The compound exists in endo and exo stereoisomeric forms, with the endo configuration being more thermodynamically stable . It is commonly used in esterified forms for ring-opening metathesis polymerization (ROMP) and as a precursor for anhydrides and plasticizers .
Properties
CAS No. |
16508-04-6 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-5H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
DVWBKCSKPCZFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The classical synthesis involves a Diels-Alder reaction between cyclopentadiene (dienophile) and fumaric acid (dieneophile) in aqueous medium. Cyclopentadiene is generated in situ via thermal cracking of dicyclopentadiene at 170–200°C, followed by distillation at temperatures below 45°C to prevent re-dimerization. The diene is then reacted with fumaric acid in water under reflux at 70°C for 1 hour, yielding the bicyclic adduct as a colorless crystalline solid.
Workup and Yield
The reaction mixture is cooled to 0°C to precipitate the product, which is filtered, washed with ice-cold water, and dried under reduced pressure. Recrystallization from water affords pure Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid with an 82% yield (1.50 g from 10 mmol fumaric acid). Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Reaction Parameters for the Fumaric Acid Route
| Parameter | Value |
|---|---|
| Starting Material | Fumaric acid (10 mmol) |
| Solvent | Water |
| Temperature | 70°C (reflux) |
| Reaction Time | 1 hour |
| Yield | 82% |
| Purity Analysis | TLC, NMR |
Synthesis via Maleic Anhydride and Hydrolysis
Anhydride Formation through Diels-Alder Reaction
An alternative route employs maleic anhydride as the dienophile. Cyclopentadiene, generated as described in Section 2.1, is reacted with maleic anhydride in a solvent mixture cooled below 10°C to control exothermicity. The reaction is warmed to 60°C to complete the formation of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is isolated by filtration and vacuum-drying.
Table 2: Reaction Parameters for the Maleic Anhydride Route
| Parameter | Value |
|---|---|
| Starting Material | Maleic anhydride (0.02 mol) |
| Solvent | Not specified (patent example) |
| Temperature | 10–60°C (stepwise) |
| Anhydride Yield | 85% |
| Key Step | Hydrolysis with NaOH/HCl |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The fumaric acid route offers simplicity and direct access to the acid in a single step, with no need for anhydride isolation or hydrolysis. However, the maleic anhydride method provides higher theoretical yields (85% vs. 82%) and scalability advantages due to the commercial availability of maleic anhydride.
Purity and Byproducts
The aqueous workup in the fumaric acid method minimizes organic byproducts, whereas the maleic anhydride route may introduce sodium salts requiring additional purification steps. Both methods produce analytically pure material, as verified by NMR and TLC.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Synthetic Applications
-
Building Block in Organic Synthesis :
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid serves as a versatile building block for synthesizing various organic compounds. Its unique structure allows for multiple functionalization reactions, making it valuable in the development of complex molecules. -
Preparation of Derivatives :
The compound can be converted into various derivatives through reactions such as esterification and amidation. These derivatives are often used in pharmaceutical applications and material science.
Industrial Applications
-
Polymer Chemistry :
- Nucleating Agent : Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt is recognized as an effective nucleating agent for polypropylene (PP) and other polyolefins. It enhances the crystallization rate and thermal properties of polymers, leading to improved mechanical strength and reduced shrinkage during processing .
- Polymer Blends : Its incorporation into polymer blends can improve the processing characteristics and end-use properties of materials.
-
Additives in Plastics :
The compound is utilized as an additive in the production of various plastic materials to enhance performance characteristics such as clarity, rigidity, and thermal stability.
Case Study 1: Use in Polypropylene Production
A study demonstrated that the addition of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium significantly improved the isotropy of polypropylene by increasing its crystallization temperature (Tc) and reducing the crystallization half-life. This enhancement results in better processing efficiency and product quality in commercial applications.
Case Study 2: Synthesis of Functionalized Compounds
Research has shown that this compound can be used to synthesize novel bioactive compounds through targeted modifications. These compounds exhibit potential pharmaceutical activities, highlighting the compound's significance in drug discovery and development.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The rigid bicyclic framework and the presence of reactive carboxylic acid groups allow it to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Comparison with Similar Compounds
Endo vs. Exo Isomers
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (Himic Anhydride) : The anhydride form (CAS 129-64-6) undergoes thermal equilibration between endo and exo configurations. The endo isomer is favored at equilibrium and is used in retro-Diels–Alder reactions for educational demonstrations .
- Diethyl Esters : Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (rac-DCENBE) and its enantiomerically pure form (-)-DCENBE are synthesized via esterification. The stereochemistry influences polymerization kinetics and polymer properties .
Substituted Derivatives
- Chlorendic Acid (Hexachloro Derivative): 1,4,5,6,7,7-Hexachloro-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (CAS 115-28-6) is chlorinated at the bridgehead positions, enhancing flame retardancy. It is used in coatings and plastics, contrasting with the non-halogenated parent compound’s role in polymerization .
- Hydroxy Derivatives : 5-Hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS 98954-78-0) and 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid introduce hydroxyl groups, altering solubility and enabling oxidative decarboxylation for analytical applications .
Polymerization
- ROMP Monomers: Alkyl diesters of the parent acid (e.g., dimethyl ester) polymerize via ROMP using Grubbs catalysts (e.g., ruthenium carbene complexes) to yield high-molecular-weight polymers. Comparatively, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ether (Fig. 6 in ) incorporates an oxygen bridge, reducing ring strain and yielding polymers with lower glass transition temperatures .
Plasticizers and Flame Retardants
- Dibutyl Ester : The dibutyl ester of ethylene glycol bis(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) acts as a plasticizer for PVC, offering superior flexibility compared to phthalate alternatives. In contrast, chlorinated derivatives (e.g., tetrachloro-7,7-dialkyloxy analogs) exhibit enhanced flame retardancy due to halogen content .
Data Tables
Table 1: Key Properties of Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic Acid and Derivatives
Table 2: Polymerization Comparison
Research Findings and Trends
- Stereochemical Flexibility : While endo isomers dominate in equilibrium, exo forms can be isolated via recrystallization. However, biological activity in thiophenecarboxylate suppressors shows minimal stereo-specificity .
- Sustainability: Non-halogenated esters are gaining traction as eco-friendly plasticizers, contrasting with chlorinated derivatives facing regulatory scrutiny .
- Analytical Techniques : Oxidative decarboxylation of hydroxy derivatives enables quantitative analysis, underscoring the compound’s versatility beyond synthesis .
Biological Activity
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid, also known as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a bicyclic compound with significant biological activity and potential applications in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Formula: C9H10O4
Molecular Weight: 182.18 g/mol
CAS Number: 16508-04-6
IUPAC Name: this compound
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interaction with cellular pathways:
-
Anticancer Activity : Research has indicated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study by Kharitonov et al. (2012) demonstrated the synthesis of cytotoxic agents derived from this compound, showcasing its potential as a lead structure for anticancer drug development.
-
Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
- Research Finding : In vitro studies indicated that bicyclo[2.2.1]hept-2-ene derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages.
-
Neuroprotective Properties : Some studies suggest that bicyclo[2.2.1]hept-2-ene derivatives may protect neuronal cells from oxidative stress-induced damage.
- Mechanism : This protective effect is hypothesized to occur through the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activity.
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | Kharitonov et al., 2012 |
| Anti-inflammatory | Inhibition of cytokine production | In vitro studies |
| Neuroprotective | Scavenging of ROS | Preliminary studies |
Synthesis and Applications
This compound serves as a versatile building block in organic synthesis:
-
Synthetic Intermediate : It is used in the synthesis of more complex organic molecules through reactions such as Diels-Alder cycloadditions and retro Diels-Alder reactions.
- Example Application : Birchall et al. (2021) utilized this compound to demonstrate advanced organic synthesis techniques in educational settings.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
-
Cytotoxicity Studies : Initial cytotoxicity assessments indicate that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells.
- Safety Data : Toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid, and how do their yields compare?
- Methodology : Two main routes are documented:
- Route 1 : Reaction of cyclopentadiene with fumaric acid, yielding ~28% product.
- Route 2 : Synthesis via NA-anhydride, achieving ~83% yield .
- Key Considerations : Route 2 is preferred for higher efficiency, while Route 1 is foundational for studying Diels-Alder reactivity. Purification typically involves recrystallization or column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- IR and ¹H NMR : Confirm functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹ in IR) and bicyclic structure (NMR coupling patterns) .
- Mass Spectrometry : Validates molecular weight (e.g., NIST MS Data Center reference: 125573) .
- Best Practices : Use deuterated solvents for NMR and cross-reference spectral databases (e.g., PubChem) .
Q. What are the standard reaction conditions for Diels-Alder reactions involving this compound?
- Protocol : React with dienophiles (e.g., maleic anhydride) in aprotic solvents (e.g., THF) under reflux. Catalysts like Lewis acids (e.g., AlCl₃) may accelerate kinetics .
- Outcome : Forms bicyclic adducts used in drug discovery (e.g., cytotoxic derivatives) .
Advanced Research Questions
Q. How can the synthesis of Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic anhydride be optimized for scale-up?
- Optimization Strategies :
- Use phosphorus oxychloride (POCl₃) as an anhydridization reagent under inert atmosphere to minimize side reactions.
- Control temperature (<5°C) during reagent addition to prevent decomposition .
- Challenges : Moisture sensitivity requires strict anhydrous conditions.
Q. What strategies improve the cytotoxic activity of derivatives in cancer cell line studies?
- Design Principles :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity for target binding.
- Modify the bicyclic core with labdanoid substituents via amidation (e.g., reaction with methyl aminomethyllambertianate) .
Q. How do polymerization catalysts influence the properties of polymers derived from this compound?
- Catalyst Comparison :
| Catalyst | Polymer Properties | Applications |
|---|---|---|
| Co(II) compounds | High tensile strength, thermal resistance | Structural materials |
| Methylaluminoxane (MAO) | Enhanced elasticity, durability | Flexible coatings, adhesives |
- Mechanistic Insight : Co(II) promotes vinylic polymerization via radical pathways, while MAO enables metallocene-catalyzed coordination polymerization .
Q. What are the stability challenges of this compound in aqueous media, and how are they mitigated?
- Degradation Pathways : Hydrolysis of anhydride forms to dicarboxylic acid under basic conditions.
- Mitigation : Store in anhydrous solvents (e.g., DCM) at -20°C. Use buffered solutions (pH 4–6) during biological assays .
Contradictions and Resolutions
- Synthesis Yields : Discrepancies between Route 1 (28%) and Route 2 (83%) highlight the need for route selection based on application. High-purity requirements favor Route 2, while mechanistic studies may use Route 1 .
- Biological Activity : Derivatives with nitro groups (e.g., 3-(3-nitrophenyl)-substituted) show varied cytotoxicity; iterative SAR studies are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
